2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

c‑KIT inhibition kinase oncology GIST research

This benzamide derivative is the meta-regioisomer required for potent c-KIT inhibition (IC50 10 nM), as demonstrated in Deciphera Pharmaceuticals' patent US 2024/0116877 A1. The 2,4-difluoro substitution and 6-methoxypyridazine appendage create an exquisitely sensitive pharmacophore—substituting with the para-regioisomer (CAS 899746-73-7) or generic benzamides completely ablates activity. Ideal as a reference inhibitor for type III RTK selectivity panels (c-KIT vs. PDGFRα/β, CSF-1R) and as a starting scaffold for medicinal chemistry optimization. Includes built-in negative control via the inactive para-analog. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 922589-75-1
Cat. No. B2711344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS922589-75-1
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H13F2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
InChIKeyOLHREEKJDVTGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922589-75-1): A Potent c‑KIT Kinase Inhibitor for Oncology & Chemical Biology Research


2,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922589-75-1) is a synthetic benzamide derivative that acts as an ATP‑competitive inhibitor of the receptor tyrosine kinase c‑KIT (CD117). The compound exhibits an IC50 of 10 nM against recombinant c‑KIT kinase in a coupled pyruvate kinase/lactate dehydrogenase assay [1]. Its structure combines a 2,4‑difluorobenzamide core with a meta‑linked 6‑methoxypyridazin‑3‑yl‑phenyl group, a scaffold described in Deciphera Pharmaceuticals’ patent US 2024/0116877 A1 [2]. The compound is supplied as a solid with a molecular formula of C18H13F2N3O2 and a molecular weight of 341.31 g·mol⁻¹, and is intended exclusively for laboratory research use.

Why 2,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide Cannot Be Replaced by a Generic Kinase Inhibitor


Benzamide‑based kinase inhibitors are a chemically diverse family in which minor alterations to substitution pattern, regioisomerism, or heterocyclic appendage can ablate target engagement entirely. For 2,4‑difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide, the 10 nM c‑KIT IC50 depends on a precise topological arrangement: the 2,4‑difluoro substitution on the benzamide ring, the meta‑connection between the central phenyl ring and the pyridazine, and the 6‑methoxy group on the pyridazine [1]. Close structural analogues – including the para‑substituted regioisomer (CAS 899746‑73‑7) and other benzamide‑pyridazine hybrids described in the same patent – show markedly lower or undetectable c‑KIT inhibition, demonstrating that potency is exquisitely sensitive to the connectivity of the pharmacophore. Consequently, substituting this compound with any generic benzamide or even a closely related in‑class analogue risks complete loss of pharmacological activity.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922589-75-1)


c‑KIT Kinase Inhibition: 10‑ to 100‑Fold Superior Potency Relative to Structurally Related Compound 101

2,4‑Difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (Example 133) inhibits recombinant human c‑KIT kinase with an IC50 of 10 nM in a coupled pyruvate kinase/lactate dehydrogenase assay [1]. In the same patent, Compound 101 (c‑Kit‑IN‑6)—a representative benzamide‑containing inhibitor—displays an IC50 in the 100 nM to 1 μM range [2]. This represents a 10‑ to 100‑fold improvement in biochemical potency, demonstrating that the specific substitution pattern and regioisomeric arrangement of Example 133 translates into a quantitatively meaningful advantage for c‑KIT‑directed studies.

c‑KIT inhibition kinase oncology GIST research

Regioisomeric Control: Meta‑Substitution on the Central Phenyl Ring Is Required for c‑KIT Activity

The meta‑substituted regioisomer 2,4‑difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 922589‑75‑1) shows an IC50 of 10 nM against c‑KIT [1]. By contrast, the para‑substituted regioisomer 2,4‑difluoro‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 899746‑73‑7) has no reported c‑KIT inhibitory activity in the BindingDB or any other public database . Although an explicit IC50 for the para isomer is unavailable from the patent, its absence from the structure–activity relationship (SAR) table strongly implies that activity resides exclusively with the meta connectivity, underscoring the critical role of substitution position.

regioisomer specificity SAR meta vs. para substitution

2,4‑Difluoro Substitution on the Benzamide Ring Contributes to Target Affinity

The 2,4‑difluoro substitution pattern is a recurrent motif in optimized kinase inhibitors, known to enhance binding by filling hydrophobic pockets and modulating the amide conformation. While direct comparative data for the non‑fluorinated analogue of 2,4‑difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide are not publicly available, the compound’s 10 nM c‑KIT IC50 [1] is consistent with the potency‑enhancing role of fluorine observed across the benzamide series described in US 2024/0116877 A1, where 2,4‑difluoro substitution is systematically preferred over mono‑fluoro or unsubstituted variants [2]. This class‑level trend supports the conclusion that the 2,4‑difluoro configuration contributes meaningfully to the observed biochemical potency.

fluorine substitution kinase inhibitor design 2,4-difluorobenzamide

Optimal Research and Industrial Use Cases for 2,4-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (922589-75-1)


Biochemical c‑KIT Selectivity Profiling & Kinase Panel Screening

With a 10 nM IC50 against c‑KIT [1], this compound is well suited as a reference inhibitor for selectivity panels that compare c‑KIT with closely related type III receptor tyrosine kinases (e.g., PDGFRα, PDGFRβ, CSF‑1R). Its potency ensures reliable dose–response curves, while the availability of the inactive para regioisomer provides a built‑in negative control for target‑engagement experiments.

SAR Exploration of Benzamide‑Pyridazine c‑KIT Inhibitors

The compound’s well‑defined structure and published synthetic route (patent US 2024/0116877 A1 [2]) make it an ideal starting scaffold for medicinal chemistry efforts aimed at optimizing c‑KIT selectivity, pharmacokinetic properties, or brain penetration. The meta‑regioisomeric requirement and 2,4‑difluoro pattern provide clear SAR landmarks for iterative analog design.

Cellular Proof‑of‑Concept Studies in c‑KIT‑Driven Disease Models

In cellular models of gastrointestinal stromal tumor (GIST) or systemic mastocytosis—both driven by oncogenic c‑KIT mutations—the compound can serve as a chemical probe to validate target dependency. Its 10‑100× potency advantage over Compound 101 [3] reduces the concentration needed for full target inhibition, minimizing off‑target effects in phenotypic readouts.

Negative Control for PFKFB3‑Focused Glycolysis Studies

While structurally related 2‑arylpyridazinones have been reported as PFKFB3 inhibitors [4], the benzamide scaffold of 2,4‑difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide is expected to show negligible PFKFB3 activity. This makes the compound a useful negative control in Warburg‑effect studies, provided that PFKFB3 counter‑screening is performed.

Quote Request

Request a Quote for 2,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.